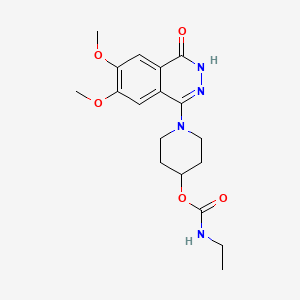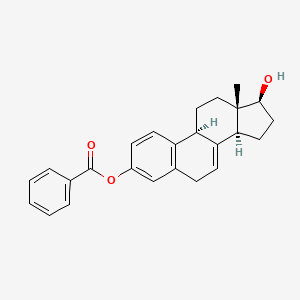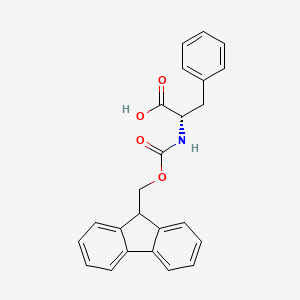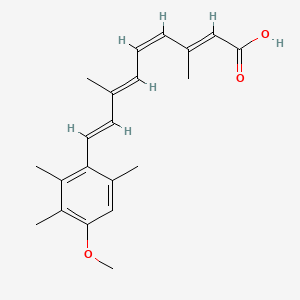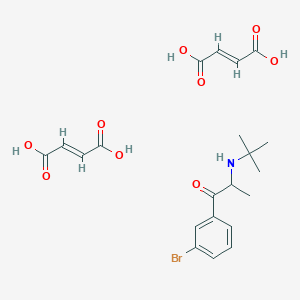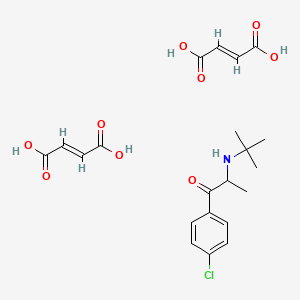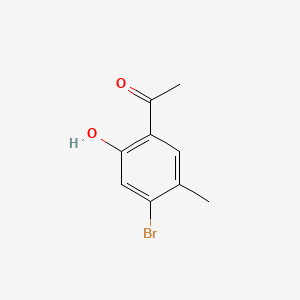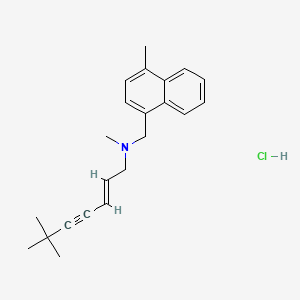
4-Methylterbinafinhydrochlorid
Übersicht
Beschreibung
4-Methylterbinafine hydrochloride is a synthetic antifungal compound belonging to the allylamine class. It is structurally related to terbinafine, a well-known antifungal agent used to treat various fungal infections. The compound is characterized by its ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby exerting its antifungal effects .
Wissenschaftliche Forschungsanwendungen
4-Methylterbinafine hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
4-Methylterbinafine hydrochloride, a synthetic allylamine antifungal, primarily targets the fungal squalene monooxygenase . This enzyme plays a crucial role in the synthesis of the fungal cell wall .
Mode of Action
The compound inhibits the action of squalene monooxygenase, an enzyme involved in the synthesis of ergosterol, a vital component of the fungal cell wall . By inhibiting this enzyme, 4-Methylterbinafine hydrochloride disrupts the synthesis of ergosterol, leading to a deficiency in the fungal cell wall .
Biochemical Pathways
The primary biochemical pathway affected by 4-Methylterbinafine hydrochloride is the ergosterol synthesis pathway . By inhibiting squalene monooxygenase, the compound prevents the conversion of squalene to 2,3-oxydosqualene, a critical step in ergosterol synthesis . This inhibition leads to a decrease in ergosterol levels and an accumulation of squalene within the fungal cell .
Pharmacokinetics
4-Methylterbinafine hydrochloride is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . This property allows the compound to effectively reach its target sites and exert its antifungal effects .
Result of Action
The inhibition of ergosterol synthesis by 4-Methylterbinafine hydrochloride leads to a deficiency in the fungal cell wall . This deficiency disrupts the integrity and function of the cell wall, leading to fungal cell death .
Biochemische Analyse
Biochemical Properties
Like other allylamines, 4-Methylterbinafine hydrochloride inhibits ergosterol synthesis by inhibiting the fungal squalene monooxygenase (also called squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway . This interaction disrupts the fungal cell wall, leading to the death of the fungus.
Cellular Effects
4-Methylterbinafine hydrochloride’s effects on cells are primarily related to its antifungal activity. By inhibiting ergosterol synthesis, it disrupts the integrity of the fungal cell membrane, leading to cell death . The compound’s lipophilic nature allows it to accumulate in skin, nails, and fatty tissues, where it can exert its antifungal effects .
Molecular Mechanism
The molecular mechanism of action of 4-Methylterbinafine hydrochloride involves the inhibition of the enzyme squalene monooxygenase . This enzyme is crucial for the synthesis of ergosterol, a major component of the fungal cell membrane. By inhibiting this enzyme, 4-Methylterbinafine hydrochloride prevents the formation of ergosterol, leading to a disruption of the cell membrane and ultimately, cell death .
Temporal Effects in Laboratory Settings
It is known that terbinafine-induced liver injury can have an unpredictable and rapid onset and can occur at virtually any point within the first 2 months of treatment .
Metabolic Pathways
It is known that terbinafine, a related compound, is extensively metabolized in humans .
Transport and Distribution
Due to its lipophilic nature, it is known to accumulate in skin, nails, and fatty tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylterbinafine hydrochloride involves multiple steps, starting with the preparation of the enynol precursor. This is achieved through a highly selective batch procedure coupled with flow chemistry, resulting in a productive batch-flow hybrid process . The enynol precursor is then subjected to further reactions to obtain the final compound.
Industrial Production Methods: Industrial production of 4-Methylterbinafine hydrochloride typically involves the use of ultra-high performance chromatography methods for the analysis and purification of the compound and its impurities . This ensures the production of high-purity 4-Methylterbinafine hydrochloride suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylterbinafine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antifungal properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from these reactions include various derivatives of 4-Methylterbinafine hydrochloride, which may exhibit enhanced antifungal activity or other beneficial properties .
Vergleich Mit ähnlichen Verbindungen
- Terbinafine hydrochloride
- β-Terbinafine
- (Z)-Terbinafine
- Terbinafine Related Compound D
4-Methylterbinafine hydrochloride stands out due to its unique structural modifications, which enhance its antifungal activity and make it a valuable compound for various scientific and medical applications.
Eigenschaften
IUPAC Name |
(E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N.ClH/c1-18-13-14-19(21-12-8-7-11-20(18)21)17-23(5)16-10-6-9-15-22(2,3)4;/h6-8,10-14H,16-17H2,1-5H3;1H/b10-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWRQBRLTBNAKG-AAGWESIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CN(C)CC=CC#CC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C2=CC=CC=C12)CN(C)C/C=C/C#CC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877265-33-3 | |
| Record name | N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N,4-dimethyl-1-naphthalenemethanamine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877265-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylterbinafine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYLTERBINAFINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY29D4DC0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [(1R,4R)-4-hydroxy-2-cyclopenten-1-yl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)
![Imidazo[1,2-a]pyridin-3-ol](/img/structure/B583105.png)
![lithium;potassium;sodium;7-[[4-fluoro-6-[[5-[[4-fluoro-6-[[5-oxo-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-6H-naphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-methylpentyl]amino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3H-naphthalene-2-sulfonic acid](/img/structure/B583106.png)
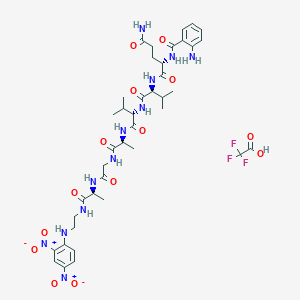
![(4aR,7aS)-Tetrahydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B583109.png)
